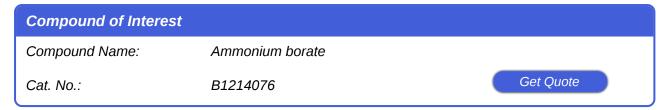


Application Notes and Protocols for Ammonium Borate in Intumescent Coatings

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the function and application of **ammonium borate** in intumescent coatings. The information is intended to guide researchers in formulating and evaluating fire-retardant coatings.

Introduction to Intumescent Coatings and the Role of Ammonium Borate

Intumescent coatings are passive fire protection materials that swell upon exposure to heat, forming a multicellular, insulating char layer. This char layer significantly reduces heat transfer to the underlying substrate, thereby delaying structural failure in the event of a fire.[1][2] A typical intumescent formulation consists of three key components: an acid source (e.g., ammonium polyphosphate - APP), a carbon source (e.g., pentaerythritol - PER), and a blowing agent (e.g., melamine).[2]

Ammonium borate, in its various forms (e.g., ammonium pentaborate, ammonium tetraborate), serves as a synergistic additive in these formulations. Its primary functions include:

• Char Promotion and Stabilization: Upon heating, **ammonium borate** decomposes to form boric acid and then boron trioxide (B₂O₃). Boron trioxide is a glassy material that enhances the integrity and thermal stability of the char, reducing its flammability and preventing cracks.



- Release of Non-flammable Gases: The decomposition of ammonium borate releases ammonia and water vapor. These non-flammable gases dilute the combustible volatiles released from the decomposing coating, further inhibiting combustion.
- Endothermic Decomposition: The decomposition of **ammonium borate** is an endothermic process, meaning it absorbs heat from the surroundings, which helps to cool the substrate.

Chemical and Physical Properties of Ammonium Borate

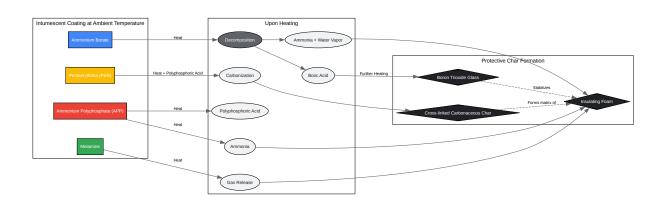
Ammonium pentaborate is a common form of **ammonium borate** used in industrial applications.

Property	Value
Chemical Formula	(NH4)2O · 5B2O3 · 8H2O
Molecular Weight	592.3 g/mol
Appearance	White crystalline powder
Decomposition Temperature	Decomposes upon heating

Mechanism of Action of Ammonium Borate in Intumescent Coatings

The function of **ammonium borate** is intricately linked with the other components of the intumescent system. The following diagram illustrates the key chemical reactions and interactions upon heating.





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Caption: Chemical reactions of ammonium borate in an intumescent coating.

Quantitative Data on Performance

The following tables summarize quantitative data from studies on intumescent coatings containing boron compounds. While specific data for **ammonium borate** is limited, the performance of other borates like zinc borate provides a valuable reference.

Table 1: Fire-Resistance Performance of an Epoxy-Based Intumescent Coating with Zinc Borate



Formula tion ID	APP (wt%)	Melamin e (wt%)	Zinc Borate (wt%)	Binder System (wt%)	Other (wt%)	Critical Time to 400°C (min)	Critical Time to 550°C (min)
ZB-A10	10.0	12.63	5.0	57.31	15.06	~70	~80
ZB-A15	15.0	12.63	5.0	52.31	15.06	~75	~85
ZB-A20	20.0	12.63	5.0	47.31	15.06	~80	~90
ZB-A25	25.0	12.63	5.0	42.31	15.06	~85	~95

Data adapted from a study on zinc borate-containing intumescent coatings. The "Other" category includes components like TiO₂, CaCO₃, and vitreous silicate fiber.

Experimental ProtocolsFormulation of an Epoxy-Based Intumescent Coating

This protocol describes the preparation of a two-component epoxy-based intumescent coating.

Materials:

- Bisphenol A epoxy resin
- Polyamide curing agent
- Ammonium polyphosphate (APP)
- Pentaerythritol (PER)
- Melamine
- Ammonium borate
- Titanium dioxide (TiO2) (for pigmentation and char enhancement)
- Solvent (e.g., xylene/butanol mixture)



Procedure:

- Part A (Resin Component):
 - 1. To the epoxy resin, add the calculated amounts of APP, PER, melamine, **ammonium borate**, and TiO₂ under mechanical stirring.
 - 2. Continue stirring at a high speed (e.g., 1000 rpm) for 30 minutes to ensure homogeneous dispersion of the solid components.
 - 3. Add the solvent mixture and continue stirring for another 15 minutes to achieve the desired viscosity.
- Part B (Curing Agent Component):
 - 1. The polyamide curing agent constitutes Part B.
- Mixing:
 - 1. Just before application, mix Part A and Part B in the specified weight ratio (e.g., 4:1).
 - 2. Stir the mixture thoroughly for 5-10 minutes until a uniform consistency is achieved.

Coating Application and Curing

Substrate Preparation:

- Prepare steel panels (e.g., 100 mm x 100 mm x 2 mm) by sandblasting to a surface roughness of Sa 2.5 to ensure good adhesion.
- Clean the panels with a suitable solvent (e.g., acetone) to remove any grease or contaminants.

Application:

 Apply the mixed coating to the prepared steel panels using a brush, roller, or spray gun to achieve a uniform wet film thickness.



 Control the dry film thickness (DFT) by applying multiple coats if necessary, allowing for appropriate drying time between coats. A typical DFT for testing is 1-2 mm.

Curing:

- Allow the coated panels to cure at ambient temperature (25 \pm 2 °C) and a relative humidity of 50 \pm 5% for 7 days.
- Alternatively, an accelerated curing schedule can be used, for example, 24 hours at ambient temperature followed by 2 hours at 70°C.

Fire Performance Testing

This test evaluates the fire resistance of the coating on a structural steel element.

Apparatus:

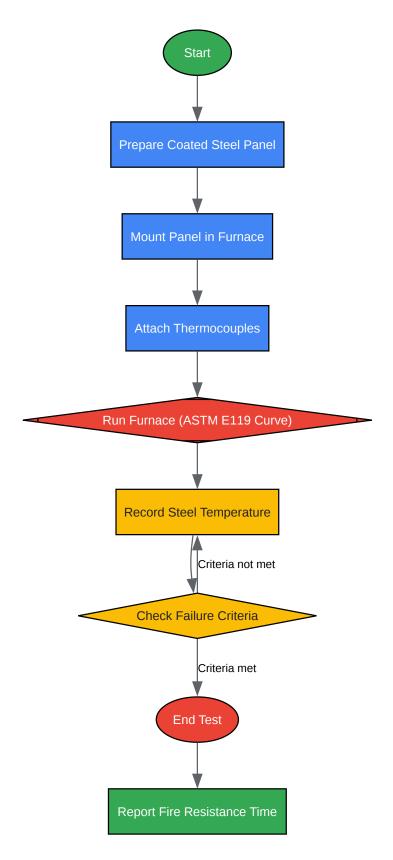
- A furnace capable of following the standard time-temperature curve specified in ASTM E119.
- Thermocouples for measuring the furnace temperature and the temperature of the steel substrate.

Procedure:

- Place the coated steel panel in the furnace.
- Attach thermocouples to the unexposed face of the steel panel.
- Start the furnace and follow the ASTM E119 time-temperature curve.[3]
- Record the temperature of the steel substrate at regular intervals.
- The test is typically terminated when the average temperature of the steel substrate reaches a critical point (e.g., 538 °C or 1000 °F) or when the coating fails (e.g., delamination, cracking).
- The fire resistance is reported as the time taken to reach the failure criterion.



The following diagram illustrates the workflow for the furnace fire test.



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Methodological & Application





Caption: Workflow for ASTM E119 Furnace Fire Test.

TGA is used to evaluate the thermal stability and char-forming ability of the coating.

Apparatus:

Thermogravimetric analyzer.

Procedure:

- Place a small sample (5-10 mg) of the cured coating in the TGA sample pan.
- Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
- Record the weight loss as a function of temperature.
- The residual weight at the end of the test is an indicator of the amount of char formed.

LOI determines the minimum oxygen concentration required to support the combustion of the coating.

Apparatus:

LOI instrument.

Procedure:

- Prepare a small, self-supporting sample of the cured coating.
- Place the sample vertically in the glass chimney of the LOI instrument.
- Introduce a mixture of oxygen and nitrogen into the chimney and ignite the top of the sample.
- Vary the oxygen concentration until the minimum concentration that just supports flaming combustion for a specified period is determined.
- The LOI is expressed as the volume percentage of oxygen. A higher LOI value indicates better fire retardancy.



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